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Compound of Interest

Compound Name: Isochlorogenic acid b

Cat. No.: B1236881

Get Quote

\ J

Molecule: Isochlorogenic Acid B (3,4-Dicaffeoylquinic Acid) CAS: 14534-61-3 Formula:
C25H24012 Molecular Weight: 516.45 Da[1]

Executive Summary: The Isomer Challenge

Isochlorogenic acid B (3,4-Dicaffeoylquinic acid, hereafter 3,4-DCQA) is a bioactive
phenylpropanoid abundant in Lonicera japonica (Honeysuckle), llex kudingcha, and coffee. In
pharmacological development, it is prized for its antiviral, antioxidant, and hepatoprotective
properties.

The Analytical Bottleneck: The primary challenge in working with 3,4-DCQA is distinguishing it
from its regioisomers:

« Isochlorogenic acid A: 3,5-Dicaffeoylquinic acid (3,5-DCQA)
e Isochlorogenic acid C: 4,5-Dicaffeoylquinic acid (4,5-DCQA)[2]

These isomers share identical molecular weights (516.[1]45) and similar polarity. This guide
provides a definitive, self-validating spectroscopic framework to unequivocally identify 3,4-
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DCQA, moving beyond simple retention time matching to structural proof.

Mass Spectrometry: The Screening Engine

Mass spectrometry (ESI-MS/MS) in negative ion mode is the primary screening tool. While all
isomers yield a precursor ion at m/z 515 [M-H]~, their fragmentation pathways differ based on
the steric hindrance of the ester bonds.

The Clifford Hierarchical Identification Scheme

According to the seminal work by Clifford et al. (2003), the fragmentation intensity of the
secondary ions allows for isomer differentiation without reference standards.

Fragmentation Logic for 3,4-DCQA:

e Precursor: m/z 515
e Primary Fragmentation (MS?): Loss of one caffeoyl moiety (162 Da).[3]
o Base Peak: m/z 353 [M-H-caffeoyl]~.
e Secondary Fragmentation (MS3):
o The m/z 353 ion further fragments into m/z 191 (quinic acid) and m/z 179 (caffeic acid).

o Differentiation Factor: In 3,4-DCQA, the intensity of the m/z 173 ion (dehydrated quinic
acid) is often lower relative to the 3,5-isomer due to the specific substitution pattern at C3
and C4 hindering water loss mechanisms available to the 3,5-isomer.

MS Data Summary Table (ESI Negative Mode)
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Parameter Observed Value Structural Assignment

Precursor lon m/z 515 [M-H]~ Molecular lon

[M-H - Caffeoyl]~ (Loss of 162

MS2 Base Peak m/z 353

Da)
Secondary lons m/z 191 Deprotonated Quinic Acid
m/z 179 Deprotonated Caffeic Acid
m/z 173 [Quinic Acid - H20 - H]~

Distinguishes from 4,5-DCQA

) ) (which often shows m/z

Diagnostic Rule Base peak 353

173/191 as base peaks

depending on energy).

NMR Spectroscopy: The Definitive Validation

While MS provides rapid screening, NMR is required for absolute stereochemical assignment.
The distinction relies on the "Acylation Shift Rule": Protons attached to carbons bearing an
ester group (acylated) are significantly deshielded (shifted downfield) compared to free
hydroxyls.

1H-NMR Diagnostic Logic (Solvent: CD30D)

¢ 3,4-DCQA (Target): The caffeoyl groups are at C3 and C4.

o H-3 and H-4: Downfield shift (> 5.0 ppm).

o H-5: Upfield shift (~4.0 - 4.3 ppm) because C5 has a free -OH.
e 3,5-DCQA (Isomer A):

o H-3 and H-5: Downfield shift.

o H-4: Upfield shift (Diagnostic difference).

Consolidated Spectroscopic Data (CD3OD, 500 MHz)

© 2026 BenchChem. All rights reserved. 3/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1236881?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

. SH (ppm), . :
Position oC (ppm) Assignment Logic

Multiplicity, J (Hz)

Quinic Acid Core

2 ~2.1-2.3(m) ~38.0 Methylene
Diagnostic: Downfield
3 5.65 (m) 70.5
(Acylated)
Diagnostic: Downfield
4 5.12 (dd, J=3, 9) 75.2
(Acylated)
Diagnostic: Upfield
5 4.35 (m) 69.8
(Free OH)
6 ~2.0-2.2 (m) ~39.0 Methylene
1 (COOH) - ~176.0 Carboxyl
Caffeoyl Moieties
7.62,7.58 (d, J=15.[4] o
7, 7" 147.0 Trans-olefinic protons
[519)
8, 8" 6.35, 6.28 (d, J=15.9) 115.0 Trans-olefinic protons
C=0 (Ester) - 168.1, 168.4 Ester Carbonyls
Aromatic Ring 6.7-7.1(m) 115-149 Catechol protons

Infrared Spectroscopy (FT-IR)

IR serves as a functional group confirmation tool, particularly useful for verifying the integrity of
the ester bonds and the presence of the carboxylic acid.

e 3400 cm~?* (Broad): O-H stretching (Phenolic and aliphatic hydroxyls).

e 1690 - 1710 cm~1: C=0 stretching (a,B-unsaturated esters). Note: This band is often split or
broadened due to the two ester groups and the free acid.

¢ 1600 - 1630 cm~1: C=C stretching (Aromatic ring and alkene backbone).
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e 1260 - 1280 cm~1: C-O-C stretching (Ester linkage).

Experimental Protocols
Protocol A: Extraction and Isolation Workflow

This protocol is designed to minimize isomerization, which can occur under high heat or
alkaline conditions.

» Extraction:
o Homogenize dried plant material (e.g., Lonicera japonica) in 70% Methanol (1:10 w/v).
o Sonicate for 30 minutes at < 40°C.
o Centrifuge and collect supernatant.
e Enrichment (SPE):
o Load supernatant onto a C18 SPE cartridge pre-conditioned with MeOH/Water.
o Wash with 10% MeOH (removes sugars/polar acids).
o Elute fraction with 50% MeOH (contains DCQAS).

 Purification (Preparative HPLC):

[¢]

Column: C18 (5 um, 250 x 10 mm).

o

Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

Gradient: 10-40% B over 30 mins.

[e]

o

Collection: Monitor at 325 nm. 3,4-DCQA typically elutes before 3,5-DCQA and 4,5-DCQA
on standard C18 phases (Verification via MS required).

Protocol B: Visualization of Logic (Graphviz)
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The following diagram illustrates the decision tree for identifying Isochlorogenic Acid B from a
crude extract.

Crude Extract
(Lonicera/Coffee)

HPLC Separation
(C18 Column)

Peak Detection
(UV 325 nm)

MS Screening

(ESI- Negative Mode)

Precursor m/z 515?

MS2 Fragmentation
Base Peak Analysis

m/z 353 Base Peak \No (Not DCQA)

NMR Validation
(CD30D)

H3, H4 Downfield
H5 Upfield

H3, H5 Downfield
(3,5-DCQA)

CONFIRMED:
Isochlorogenic Acid B Isomer A (3,5) or C (4,5)
(3,4-DCQA)
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Click to download full resolution via product page

Caption: Hierarchical workflow for the isolation and structural validation of Isochlorogenic
Acid B.

Protocol C: MS Fragmentation Pathway

Understanding the fragmentation allows for the interpretation of MS spectra without needing to
run NMR on every batch.

Quinic Acid lon
m/z 191

Ester Cleavage

Base Peak
[M-H-Caff]- m/z 353

Caffeic Acid lon
m/z 179

Ester Cleavage

Precursor lon Loss of Caffeoyl
[M-H]- m/z 515 (-162 Da)

Dehydration

Dehydrated Quinic
m/z 173

Click to download full resolution via product page

Caption: ESI-MS/MS fragmentation pathway for 3,4-Dicaffeoylquinic acid in negative ion mode.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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